2-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]-1,3-benzothiazole
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Overview
Description
2-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole ring fused with a piperidine and pyrazole moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]-1,3-benzothiazole typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Synthesis of the piperidine moiety: The piperidine ring can be synthesized via a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Coupling of the pyrazole and piperidine rings: This step involves the formation of a carbonyl linkage between the two rings, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Formation of the benzothiazole ring: This can be synthesized by cyclization of 2-aminothiophenol with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the carbonyl group.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
2-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]-1,3-benzothiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]-1,3-benzothiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(1H-pyrazol-3-yl)piperidine-1-carbonyl]-1,3-benzothiazole
- 2-[3-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1,3-benzothiazole
Uniqueness
2-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]-1,3-benzothiazole is unique due to the specific positioning of the methyl group on the pyrazole ring, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in binding affinity to molecular targets and overall pharmacological profile.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-20-10-8-13(19-20)12-5-4-9-21(11-12)17(22)16-18-14-6-2-3-7-15(14)23-16/h2-3,6-8,10,12H,4-5,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYZRSBPVVNONR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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